molecular formula C13H8FIN2S B8361071 2-Iodo-4-(5-fluoro-2-benzothiazolyl)aniline

2-Iodo-4-(5-fluoro-2-benzothiazolyl)aniline

Cat. No. B8361071
M. Wt: 370.19 g/mol
InChI Key: IMJKFJZKKOFDFI-UHFFFAOYSA-N
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Patent
US06858633B1

Procedure details

5-Fluoro-2-(4′-amino-3′-iodophenyl)benzothiazole (5 g, 0.0135 mol), copper cyanide (3.65 g, 0.04 mol) and DMF (100 ml) were heated under reflux for 6 hrs, cooled and the solvent removed under vacuum. The residue was stirred in water (50 ml) for 30 mins, then the product extracted with ethyl acetate (2×100 ml). The combined extracts were dried (Na2SO4), evaporated and the residue recrystallised from ethanol to give a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12](I)[CH:11]=3)=[N:7][C:6]=2[CH:18]=1.[Cu](C#N)[C:20]#[N:21]>CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([C:20]#[N:21])[CH:11]=3)=[N:7][C:6]=2[CH:18]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)I)C1
Name
Quantity
3.65 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred in water (50 ml) for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)C#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.